2,4-Bis(methylthio)benzaldehyde

描述

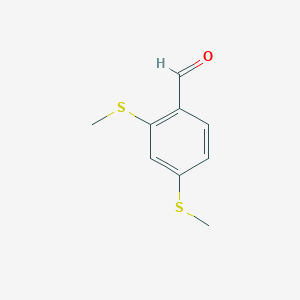

2,4-Bis(methylthio)benzaldehyde (CAS: Not explicitly provided; referred to as compound 1l in ) is an aromatic aldehyde derivative with methylthio (-SCH₃) groups at the 2- and 4-positions of the benzaldehyde ring. It is synthesized via methods involving condensation reactions, as evidenced by its preparation from α-diones using protocols adapted from Babudri et al. . Key physicochemical properties include:

- Molecular weight: Calculated as 198.30 g/mol (C₉H₁₀OS₂).

- Melting point: 84–85°C (Ethyl acetate/petrol) .

- IR spectral data: Peaks at 2839 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O stretch), and 1278–1035 cm⁻¹ (C-S and aromatic C-H bends) .

The compound’s methylthio substituents enhance electron density at the aromatic ring, influencing its reactivity in nucleophilic substitutions and cycloaddition reactions. It is frequently utilized in heterocyclic synthesis, such as in pyrimido oxazine derivatives .

属性

CAS 编号 |

15345-32-1 |

|---|---|

分子式 |

C9H10OS2 |

分子量 |

198.3 g/mol |

IUPAC 名称 |

2,4-bis(methylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 |

InChI 键 |

QSJSJDLNFYZZCY-UHFFFAOYSA-N |

规范 SMILES |

CSC1=CC(=C(C=C1)C=O)SC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .

化学反应分析

Types of Reactions

2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学研究应用

2,4-Bis(methylthio)benzaldehyde has several scientific research applications:

作用机制

The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

相似化合物的比较

Table 1: Key Structural Features of Benzaldehyde Derivatives

Key Observations :

Key Observations :

- Nucleophilic Reactivity : The methylthio groups in this compound facilitate nucleophilic substitutions, enabling its use in multi-component reactions to form nitrogen-containing heterocycles .

- Comparative Reactivity : Unlike unsubstituted benzaldehyde, which forms triazoles via disproportionation , this compound’s electron-rich structure favors cyclocondensation pathways.

Key Observations :

- Antimicrobial Activity : Methylthio-substituted benzaldehydes exhibit moderate antibacterial activity, whereas methoxy derivatives (e.g., 4-methoxybenzaldehyde) show enhanced antifungal properties due to improved membrane penetration .

- Industrial Demand : Fluorinated analogs like 2,4-bis(trifluoromethyl)benzaldehyde dominate pharmaceutical markets due to their metabolic stability .

Physicochemical Stability

- Thermal Stability : Methylthio groups decompose at lower temperatures (~200°C) compared to trifluoromethyl groups (>300°C), limiting high-temperature applications for this compound .

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, similar to other thioether-substituted aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。